molecular formula C10H9N3O3 B1451652 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944901-61-5

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1451652
CAS No.: 944901-61-5
M. Wt: 219.2 g/mol
InChI Key: HDECHAANEPCLLO-UHFFFAOYSA-N
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Description

The compound “1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,3-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through click chemistry, particularly the azide-alkyne Huisgen cycloaddition, a popular method for synthesizing 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a phenyl ring with a methoxy (OCH3) substituent, and a carboxylic acid (COOH) group .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids have acidic properties, and the presence of the methoxy group could influence the compound’s solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Structural Analysis and Derivative Synthesis : The structure of related compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been determined experimentally and through quantum-chemical calculations. This research includes the synthesis of various derivatives, highlighting the chemical versatility of these compounds (Shtabova et al., 2005).
  • Click Chemistry for Triazole Synthesis : A study demonstrated the efficient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, showcasing the utility of "click chemistry" in creating triazole compounds (J. Chen, S. Liu, & K. Chen, 2010).

Biological and Medicinal Research

  • Potential Pharmaceutical Applications : Compounds containing 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazole-5-one rings, including derivatives of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, show a wide spectrum of biological activity. Schiff bases of these compounds have numerous applications, most notably in pharmaceutical chemistry (Gürbüz et al., 2020).
  • Cholinesterase Inhibition : Research into S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols demonstrated significant cholinesterase inhibitory potential, suggesting potential therapeutic uses in related medical conditions (Arfan et al., 2018).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Studies have shown the effectiveness of triazole derivatives, including those related to this compound, in inhibiting corrosion in metal environments. This demonstrates their potential use in materials science and industrial applications (Bentiss et al., 2009).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity : Research has focused on synthesizing various triazole derivatives with demonstrated antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Nagamani et al., 2018).

Mechanism of Action

Future Directions

Research into triazole derivatives is ongoing, with many potential applications in medicinal chemistry and material science. Future studies might explore the synthesis of new derivatives and their potential biological activities .

Biochemical Analysis

Biochemical Properties

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting their function and stability . The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, this compound inhibits cyclooxygenase by forming hydrogen bonds with the enzyme’s active site residues . Additionally, this compound can interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, while conjugation reactions with glucuronic acid and sulfate facilitate its elimination . These metabolic processes ensure the compound’s clearance from the body and minimize potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its biological effects . For instance, the compound’s interaction with mitochondrial proteins can influence cellular energy metabolism and apoptosis .

Properties

IUPAC Name

1-(3-methoxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDECHAANEPCLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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